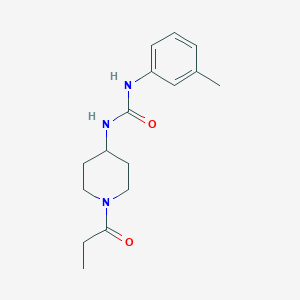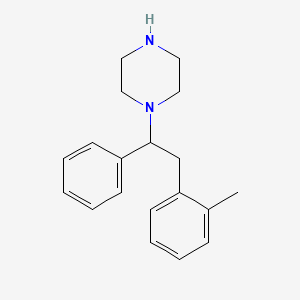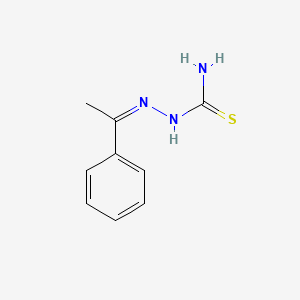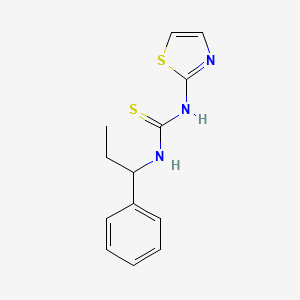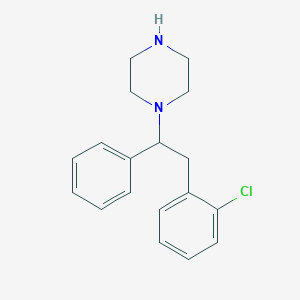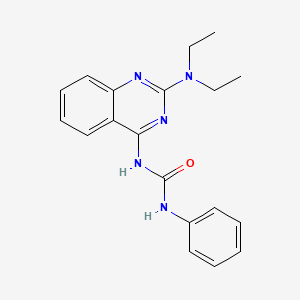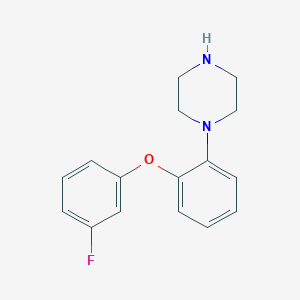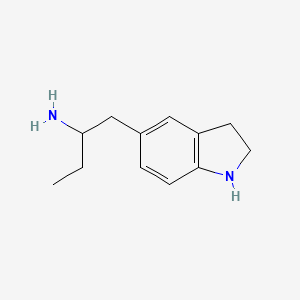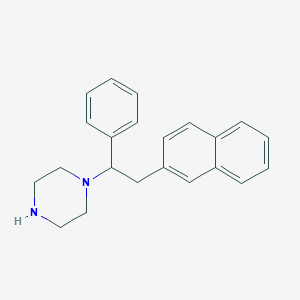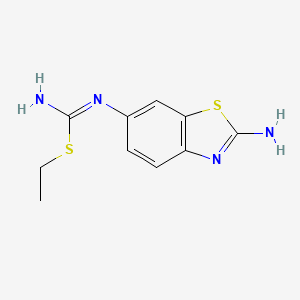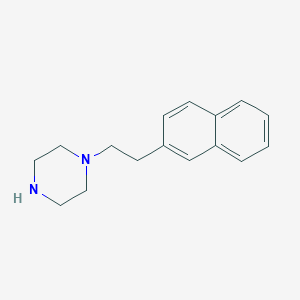
1-(2-Methoxyphenyl)-4-pentylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-4-pentylpiperazine is a chemical compound that belongs to the piperazine family Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-pentylpiperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with a pentyl halide under basic conditions. The reaction can be carried out in a solvent such as acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Yb(OTf)3 can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-pentylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The piperazine ring can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst can be used for the reduction of the piperazine ring.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-pentylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of piperazine derivatives with biological targets.
Industry: It can be used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-pentylpiperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It can act as an agonist or antagonist at these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific receptors and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Lacks the pentyl chain, making it less lipophilic.
1-(2-Hydroxyphenyl)-4-pentylpiperazine: Has a hydroxyl group instead of a methoxy group, which can affect its reactivity and interactions with biological targets.
1-(2-Methoxyphenyl)-4-butylpiperazine: Has a shorter alkyl chain, which can influence its solubility and pharmacokinetics.
Uniqueness
1-(2-Methoxyphenyl)-4-pentylpiperazine is unique due to its specific combination of a methoxyphenyl group and a pentyl chain, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H26N2O |
|---|---|
Molecular Weight |
262.39 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-pentylpiperazine |
InChI |
InChI=1S/C16H26N2O/c1-3-4-7-10-17-11-13-18(14-12-17)15-8-5-6-9-16(15)19-2/h5-6,8-9H,3-4,7,10-14H2,1-2H3 |
InChI Key |
KOQVTIBXMDYTOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCN(CC1)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



